molecular formula C21H19NO6 B2559535 2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 1031961-10-0

2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B2559535
M. Wt: 381.384
InChI Key: VSTBXBHOMNNPSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C21H19NO6 and its molecular weight is 381.384. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Structural Analysis

The compound 2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex molecule that has been explored in various scientific studies for its synthetic methodologies and structural characteristics. One study focuses on the crystal structure and Hirshfeld surface analysis, revealing intricate details about the molecule's three-dimensional network structure formed through weak hydrogen bonds and π–π interactions, showcasing its potential in crystal engineering and molecular design (Filali Baba et al., 2019).

Chemical Transformations and Cyclization Reactions

Significant research has been directed towards the chemical transformations involving the parent molecule, including studies on intramolecular cyclization to create complex ring systems. For instance, the synthesis of pyrimido[4,5-b]indoles from ethyl 3-(2-ethoxy-2-oxoethyl)-1H-indole-2-carboxylate demonstrates the compound's versatility in generating pharmacologically relevant structures through cyclization reactions (Kaptı et al., 2016). Similarly, a study on 4-quinolones elaborates on a cyclization process that underscores the molecule's potential in synthesizing quinolone derivatives, indicating its utility in pharmaceutical chemistry (Píša & Rádl, 2016).

Metabolic Studies and Biological Interactions

Research also extends into the metabolism and biological interactions of derivatives of this compound. For example, the study on HM-30181, a P-glycoprotein inhibitor, reveals the metabolic pathways in rats, highlighting the compound's relevance in drug development and pharmacokinetics (Paek et al., 2006).

Novel Synthetic Methods and Applications

Further, innovative synthetic methods utilizing the compound as a precursor have been developed. One notable example is the concise synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes through carbophilic Lewis acid-catalyzed tandem nucleophilic addition and cyclization, illustrating the compound's utility in generating structurally diverse molecules for potential therapeutic applications (Obika et al., 2007).

properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-(4-ethoxyphenyl)-1-oxoisoquinoline-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO6/c1-3-27-15-10-8-14(9-11-15)22-12-18(21(25)28-13-19(23)26-2)16-6-4-5-7-17(16)20(22)24/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSTBXBHOMNNPSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C(=O)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-2-oxoethyl 2-(4-ethoxyphenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.